molecular formula C8H6N4O B13445499 2-(1H-Imidazole-1-carbonyl)pyrazine

2-(1H-Imidazole-1-carbonyl)pyrazine

Cat. No.: B13445499
M. Wt: 174.16 g/mol
InChI Key: KNYAJWGPAFZFOP-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-1-carbonyl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various chemical and biological processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazine ring is a six-membered ring with two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another method includes the reaction of 2-aminopyrazine with α-halocarbonyl compounds, such as chloroacetaldehyde or bromomalonic dialdehyde, to form Schiff bases, which then cyclize to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using specific catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazole-1-carbonyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole or pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives.

Scientific Research Applications

2-(1H-Imidazole-1-carbonyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-1-carbonyl)pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Uniqueness: 2-(1H-Imidazole-1-carbonyl)pyrazine is unique due to its specific arrangement of imidazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

imidazol-1-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8(12-4-3-10-6-12)7-5-9-1-2-11-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYAJWGPAFZFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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